3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
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Description
The compound “3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a chemical substance with the molecular formula C22H13Cl3N2O3 . It has a molecular weight of 459.71. This product is intended for research use only and is not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a chlorobenzoyl group, an oxyimino group, and a dichlorobenzyl group attached to an indolone core . The presence of these groups can significantly influence the compound’s reactivity and properties.Scientific Research Applications
Unexpected Synthesis of N-Acyl Indolines
A study explored the unexpected synthesis of N-acyl indolines from a consecutive cyclization of iminophosphorane, revealing an efficient route to biologically significant indolines. These compounds can be further oxidized to indoles and oxindoles, highlighting a versatile approach to accessing these important heterocyclic structures (Li, Zhao, & Ding, 2011).
Synthesis and Evaluation of Morpholino-N-Acetyl Indoles
Another research focused on synthesizing 2-oxo-3[4-p(subst/unsubst)-phenyl-2
-thiazolyl/oxazolyl] morpholino-N-acetyl indoles, investigating their central nervous system depressant activity. This work underscores the therapeutic potential of such compounds, following a specific synthetic pathway to create various heterocyclic moieties (Rawat & Shukla, 2016).
Antimalarial Properties of Imino Derivatives
The antimalarial properties of 1-imino derivatives of acridinediones and related structures were evaluated, demonstrating significant activity in rodents and primates. This research emphasizes the importance of structural modifications, including the introduction of imino side chains, for enhancing antimalarial efficacy (Kesten et al., 1992).
Modular Arene Difunctionalization via Chromium-Catalyzed Transformations
A study described the sequential transformations of unactivated C-O and C-H bonds under chromium catalysis, using a N-benzyl-substituted imino group. This research provides insights into incorporating aryl groups into benzaldehydes, showcasing the compound's utility in synthetic chemistry (Rong, Luo, & Zeng, 2019).
Vanadium-Catalyzed Sulfenylation of Indoles
Research on vanadium-catalyzed sulfenylation of indoles with thiols under molecular oxygen demonstrated an efficient method for synthesizing 3-sulfanylindoles. This catalytic system highlights the compound's role in facilitating reactions important for creating biologically active molecules (Maeda et al., 2004).
Properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2O3/c23-14-10-9-13(18(25)11-14)12-27-19-8-4-2-6-16(19)20(21(27)28)26-30-22(29)15-5-1-3-7-17(15)24/h1-11H,12H2/b26-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTBPOUHYAAKBO-QOMWVZHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C3=CC=CC=C3Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC=CC=C3Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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